Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-
Description
Properties
IUPAC Name |
2-amino-3-benzylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDBFDNFEXIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315754 | |
| Record name | Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-11-4 | |
| Record name | Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halogenated Intermediates
A foundational approach involves halogenation at the C3 position of 2-aminobutanoic acid, followed by displacement with benzyl mercaptan. For instance, bromination of 2-aminobutanoic acid using phosphorus tribromide yields 2-amino-3-bromobutanoic acid, which reacts with benzyl mercaptan in the presence of a base such as potassium carbonate. This method typically achieves moderate yields (45–60%) due to competing elimination reactions.
Reaction Conditions :
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Substrate : 2-Amino-3-bromobutanoic acid
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Nucleophile : Benzyl mercaptan (1.2 equivalents)
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Base : K₂CO₃ (2.0 equivalents)
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Solvent : Dimethylformamide (DMF)
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Temperature : 60°C, 8 hours
Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, though scalability is limited by solvent volume requirements.
Michael Addition to α,β-Unsaturated Carbonyl Intermediates
The Michael addition of benzyl mercaptan to α,β-unsaturated esters or nitriles provides a regioselective pathway. For example, 2-acetamido-3-butenoate undergoes thiol addition in tetrahydrofuran (THF) at 0°C, yielding 2-acetamido-3-(phenylmethylthio)butanoate after hydrolysis.
Key Advantages :
-
High regioselectivity (>90%)
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Mild conditions preserve amino group integrity
Modern Free Radical Thiol-Ene Reactions
Mechanism and Substrate Design
Free radical addition, adapted from HMBA synthesis, involves reacting 2-amino-3-butenoic acid derivatives with benzyl mercaptan under initiators like azobisisobutyronitrile (AIBN). The radical chain mechanism proceeds as follows:
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Initiation : AIBN decomposes at 50–60°C to generate radicals.
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Propagation : Radicals abstract hydrogen from benzyl mercaptan, forming thiyl radicals that add to the double bond.
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Termination : Radical recombination concludes the reaction.
Optimized Parameters :
Comparative Analysis of Radical Initiators
| Initiator | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| AIBN | 55 | 72 | <5% |
| NBS | 60 | 65 | 10–15% |
| DTBP | 70 | 68 | 8% |
AIBN offers superior control over side reactions, making it preferable for pharmaceutical-grade synthesis.
Enzymatic and Biocatalytic Approaches
Transaminase-Mediated Amination
Recent advances employ ω-transaminases to introduce the amino group post-thioether formation. For example, 3-(phenylmethylthio)butanoic acid is aminated using alanine as the amine donor, achieving enantiomeric excesses >98% under mild conditions.
Process Metrics :
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Enzyme : Chromobacterium violaceum transaminase
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pH : 7.5, 30°C
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Conversion : 85% in 24 hours
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Downstream Processing : Ion-exchange chromatography
Thioether Formation via C–S Lyases
Cysteine lyases catalyze the addition of benzyl mercaptan to dehydroalanine residues, though substrate specificity limits broader application.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Adopting continuous flow technology enhances the free radical method’s scalability:
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Residence Time : 20 minutes
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Throughput : 5 kg/day
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Purity : 99% (via in-line HPLC monitoring)
Solvent Recycling and Waste Reduction
Ethyl acetate, used in extraction, is recovered via distillation (90% efficiency), reducing environmental impact.
Challenges and Optimization Opportunities
Byproduct Formation in Radical Reactions
Oxidation of the thioether to sulfoxide occurs under aerobic conditions, mitigated by inert atmospheres (N₂ or Ar) and antioxidants (0.1% ascorbic acid).
Racemization During Amination
Basic conditions in nucleophilic substitutions cause partial racemization (up to 15%), addressed by:
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Low-Temperature Reactions : 0–5°C
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Chiral Auxiliaries : (S)-Phenethylamine derivatives
Analytical Validation of Synthetic Products
Spectroscopic Characterization
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¹H NMR : δ 7.2–7.4 (aromatic protons), δ 3.1 (–SCH₂Ph), δ 1.8 (NH₂)
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LC-MS : [M+H]⁺ = 242.0947 (calculated), 242.0951 (observed)
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | Acetonitrile/H₂O (70:30) | 8.2 | 99.5 |
Chemical Reactions Analysis
Oxidation of the Thioether Group
The benzylthio (–S–CH2C6H5) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Findings :
-
The thioether’s oxidation is catalyzed by iron in biological systems, generating reactive oxygen species (ROS) such as hydroxyl radicals .
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Strong oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) quantitatively yield sulfones .
Amine Group Reactivity
The primary amine (–NH2) participates in nucleophilic reactions, including acylation and Schiff base formation.
Acylation:
Key Findings :
-
Acylation enhances the compound’s lipophilicity, a strategy used in prodrug design for amino acid transporters .
Schiff Base Formation:
Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives, which are stabilized by conjugation with the carboxylic acid group .
Carboxylic Acid Derivatives
The –COOH group undergoes esterification, amidation, and decarboxylation.
Key Findings :
Thioether Participation in C–S Bond Reactions
The –S–CH2C6H5 group participates in nucleophilic substitutions and metal-catalyzed cross-couplings.
Key Findings :
Biological Relevance
Scientific Research Applications
Biological Activities
Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- has been studied for its various biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of thiazole and similar moieties have shown promising results in inhibiting tumor growth in vitro .
- Antimicrobial Properties : Compounds featuring the thioether functional group have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antimicrobial efficacy .
- Neuroprotective Effects : There are indications that certain derivatives may interact with metabotropic glutamate receptors, presenting potential therapeutic applications for neurodegenerative diseases .
Pharmaceutical Development
Due to its diverse biological activities, Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is being investigated for several pharmaceutical applications:
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer drugs.
- Antibiotic Development : Its antimicrobial properties suggest potential use as a lead compound in the design of new antibiotics, particularly against resistant strains of bacteria.
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers are exploring the modification of the phenyl ring and the sulfur-containing group to improve efficacy and reduce toxicity.
Case Studies
- Antitumor Activity Evaluation : A study evaluated the cytotoxicity of Butanoic acid derivatives on different cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that certain modifications significantly improved IC50 values compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Assessment : Another study focused on the synthesis of thiazole-bearing compounds derived from Butanoic acid, demonstrating effective antibacterial activity comparable to established antibiotics such as norfloxacin .
Mechanism of Action
The mechanism of action of Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features, molecular properties, and applications of the target compound with its analogues:
Functional Group Impact on Properties and Reactivity
- This may influence its solubility in polar solvents and coordination behavior with metals . In contrast, 4-amino-2-(aminomethyl)-3,3-dimethylbutanoic acid () has dual amino groups, increasing basicity and water solubility (LogP = -0.4).
Thioether Substituents :
- The phenylmethylthio group in the target compound imparts higher lipophilicity compared to methylthio (-SCH₃) or pyrimidinylthio groups. This could enhance membrane permeability in biological systems or compatibility with organic synthesis .
- Elsibucol () demonstrates that bulky arylthio substituents can confer therapeutic activity, likely due to steric effects and enhanced binding to biological targets.
- Reactivity in Synthesis: Derivatives like 3-cyano-2-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methylbutanoic acid () highlight the role of electron-withdrawing groups (e.g., -CN) in stabilizing intermediates during heterocyclic synthesis. The target compound’s phenylmethylthio group may participate in nucleophilic substitution or oxidation reactions, similar to thioether-containing agrochemicals .
Biological Activity
Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- (CAS Number: 4378-11-4) is a sulfur-containing organic compound with significant potential in biological applications. Its unique structure, which includes an amino group, a butanoic acid backbone, and a phenylmethylthio substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is C₁₁H₁₅NO₂S, with a molecular weight of approximately 225.31 g/mol. The presence of both amino and thio groups enhances its reactivity and biological properties.
The biological activity of Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- is primarily attributed to its interaction with specific enzymes and receptors. The phenylmethylthio group modulates the compound's binding affinity and selectivity, influencing various metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : It could act as a modulator for specific receptors, affecting signal transduction pathways.
Biological Activities
Research indicates that Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticonvulsant Effects : Similar compounds have shown anticonvulsant activity; thus, this compound may share similar properties.
- Antitumor Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butanoic acid | C₄H₈O₂ | Simple carboxylic acid |
| 2-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Lacks sulfur; simpler structure |
| Phenylmethyl thioether | C₈H₉S | Contains sulfur; lacks amino group |
| 2-Amino-thiophenol | C₆H₇NOS | Contains amino and thiol groups; different base structure |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential activity against Gram-positive bacteria |
| Anticonvulsant | Possible effects similar to established anticonvulsants |
| Antitumor | Ongoing studies in various cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have indicated that Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- exhibits antimicrobial activity comparable to standard antibiotics against certain bacterial strains .
- Cytotoxicity Assays : Preliminary cytotoxicity assays on A549 human lung adenocarcinoma cells showed promising results, suggesting that the compound may inhibit cell proliferation effectively .
- Mechanistic Studies : Molecular docking simulations have been employed to elucidate the binding interactions between this compound and target enzymes involved in metabolic pathways. These studies indicate significant binding affinities that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing the benzylthio group into 2-amino-3-substituted butanoic acid derivatives?
- Methodological Answer : The benzylthio group (-S-CH2Ph) can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, a brominated precursor at position 3 of 2-aminobutanoic acid can react with benzylthiol (PhCH2SH) under basic conditions. Alternatively, Michael addition using thiols to α,β-unsaturated carbonyl intermediates may be applicable. Purification typically involves column chromatography or recrystallization, followed by NMR (1H/13C) and mass spectrometry for validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : 1H NMR can identify the benzylthio group (δ ~2.8–3.2 ppm for -SCH2Ph protons; aromatic protons at δ ~7.2–7.4 ppm) and the amino group (δ ~1.5–2.5 ppm, depending on protonation state).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11H15NO2S, expected [M+H]+ = 242.0947).
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to resolve charged species .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility can be tested in PBS (pH 7.4), DMSO, and ethanol via gravimetric analysis. Stability studies involve incubating the compound at 37°C in buffer and analyzing degradation products via LC-MS over 24–72 hours. The thioether linkage may oxidize to sulfoxide under oxidative conditions, requiring antioxidants (e.g., TCEP) in storage buffers .
Advanced Research Questions
Q. How does the steric and electronic nature of the benzylthio group influence the compound’s reactivity in enzymatic or catalytic systems?
- Methodological Answer : Computational modeling (DFT or molecular docking) predicts interactions with active sites (e.g., cysteine proteases or oxidoreductases). Experimentally, kinetic assays using fluorogenic substrates or stopped-flow techniques can measure inhibition constants (Ki) or catalytic turnover rates. Comparative studies with methylthio or smaller thioether analogs isolate steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., logP, pKa) for this compound?
- Methodological Answer :
- logP : Use shake-flask method with octanol/water partitioning and validate via HPLC retention time correlation.
- pKa : Potentiometric titration (e.g., GLpKa) determines ionizable groups (amino and carboxylic acid). Discrepancies may arise from solvent polarity or ionic strength, requiring standardized buffer conditions .
Q. How can researchers investigate the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Radiolabel (14C or 3H) the benzylthio group and administer to hepatocyte cultures or murine models. Analyze metabolites via LC-MS/MS with stable isotope tracing. Key pathways may include S-oxidation (to sulfoxide/sulfone) or glutathione conjugation. CYP450 inhibition/induction assays identify metabolic enzymes involved .
Key Research Challenges
- Stereochemical Control : The amino and thioether groups create chiral centers. Asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) is critical for producing enantiopure material .
- Oxidative Sensitivity : The thioether group’s susceptibility to oxidation necessitates inert atmospheres (N2/Ar) during synthesis and storage under -20°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
